5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid
Description
5-Phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based heterocyclic compound characterized by a pyridine ring at the N1 position and a phenyl group at the C5 position of the pyrazole core.
This compound is synthesized via cyclocondensation reactions, often involving hydrazines and diketone precursors. For example, reactions of 4-benzoyl-5-phenyl-2,3-furandione with 2-hydrazinopyridine yield pyrazole-carboxylic acid derivatives, though challenges arise due to the pyridine ring’s electronic effects reducing nucleophilicity . Biologically, pyrazole derivatives like this are explored for anti-inflammatory properties (e.g., selective COX-2 inhibition in triazole analogs) and enzyme modulation (e.g., activation of esterase D (ESD) by related compound FPD5) .
Properties
IUPAC Name |
5-phenyl-1-pyridin-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-15(20)12-10-13(11-6-2-1-3-7-11)18(17-12)14-8-4-5-9-16-14/h1-10H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSCSNRWOVXRNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazones. One common method is the Vilsmeier-Haack reaction, which involves the formylation of hydrazones derived from acetophenones and 2-hydrazinylpyridine . The reaction conditions often include the use of formylating agents such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridinyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include pyrazole N-oxides, dihydropyrazole derivatives, and various substituted pyrazoles depending on the specific reagents and conditions used.
Scientific Research Applications
5-Phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid has shown significant potential in medicinal chemistry due to its biological activities. Research indicates that pyrazole derivatives possess anti-inflammatory, antipyretic, and analgesic properties. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development against diseases such as cancer and neurodegenerative disorders .
Case Study: Anticancer Activity
A study investigated the anticancer properties of pyrazole derivatives similar to this compound. Results demonstrated that these compounds inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .
Agrochemical Applications
In agriculture, compounds like this compound are being explored as potential agrochemicals. Their ability to act as herbicides or fungicides can be attributed to their molecular structure, which allows for selective targeting of plant pathogens or weeds without harming crops. Research is ongoing to evaluate their effectiveness and safety profiles in agricultural settings .
Materials Science Applications
The unique chemical structure of this compound also lends itself to applications in materials science. Pyrazole derivatives have been investigated for use in the development of organic light-emitting diodes (OLEDs) and as intermediates in the synthesis of novel polymers. Their electronic properties make them suitable for incorporation into materials that require specific conductivity or photonic characteristics .
Mechanism of Action
The mechanism of action of 5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For example, it has been shown to inhibit certain kinases involved in cell signaling pathways, which can lead to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-3-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a systematic comparison:
Structural and Functional Group Variations
Physicochemical and Pharmacological Properties
- Lipophilicity : The pyridin-2-yl group in the main compound increases polarity compared to phenyl-substituted analogs (e.g., 5-methyl-1-phenyl derivatives) .
- Enzyme Interaction : The pyridine ring in 5-phenyl-1-(pyridin-2-yl) analogs facilitates π-π stacking with aromatic residues in enzymes like ESD, unlike thienyl or chlorophenyl variants .
- Synthetic Accessibility: Quinoline-substituted derivatives (e.g., 5-(p-tolyl)-1-quinolin-2-yl) require harsh conditions due to steric hindrance, whereas methyl/phenyl analogs are synthesized efficiently under mild reflux .
Biological Activity
5-Phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C15H11N3O2
- Molecular Weight : 265.27 g/mol
Anticancer Properties
Research indicates that derivatives of pyrazole, including this compound, exhibit promising anticancer activities. A study highlighted that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
Case Study: Antiproliferative Effects
In a comparative study, several pyrazole derivatives were evaluated for their antiproliferative effects on cancer cell lines. The results are summarized in Table 1:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5-Phenyl... | MDA-MB-231 | 10.0 | Induction of apoptosis via caspase activation |
| 7d | MDA-MB-231 | 2.5 | Microtubule destabilization |
| 10c | HepG2 | 5.0 | Cell cycle arrest |
The anticancer activity of this compound is attributed to its ability to induce apoptosis in cancer cells. This compound enhances caspase activity, leading to morphological changes characteristic of apoptotic cells . Additionally, it has been shown to destabilize microtubules, which is crucial for cell division, thereby inhibiting tumor growth .
Other Biological Activities
Beyond its anticancer properties, this compound exhibits various other biological activities:
- Antimicrobial Activity : Pyrazole derivatives have been reported to display antibacterial and antifungal properties.
- Anti-inflammatory Effects : Some studies suggest that compounds in this class may reduce inflammation markers.
- Antituberculosis Activity : Certain derivatives have shown potential against Mycobacterium tuberculosis .
Synthesis
The synthesis of this compound involves the reaction between hydrazines and pyridine derivatives. A typical synthetic route includes refluxing appropriate starting materials under controlled conditions to yield the target compound with high purity.
Q & A
Q. What are the standard synthetic routes for 5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid?
The compound is typically synthesized via cyclocondensation or cross-coupling reactions. A common approach involves:
- Cyclocondensation : Reacting hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds under acidic conditions to form the pyrazole core. For example, ethyl 3-oxo-3-phenylpropanoate can react with 2-hydrazinylpyridine in ethanol/HCl to yield the pyrazole ring .
- Suzuki-Miyaura Coupling : Introducing substituents (e.g., phenyl groups) via palladium-catalyzed coupling. Ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate can be coupled with arylboronic acids using Pd(PPh₃)₄ and K₃PO₄ in degassed DMF/water (1:1) at 80°C .
- Ester Hydrolysis : The final carboxylic acid is obtained by hydrolyzing the ester intermediate (e.g., ethyl ester) using NaOH in aqueous THF/MeOH (1:1) .
Key Considerations :
- Purity of intermediates (monitored by TLC or HPLC).
- Use of anhydrous solvents for coupling reactions to avoid side products.
Q. How is the compound characterized structurally?
Structural confirmation relies on spectroscopic and analytical methods:
- ¹H/¹³C NMR : Peaks for pyrazole protons (δ 6.5–8.5 ppm), pyridyl protons (δ 8.0–9.0 ppm), and carboxylic acid protons (broad δ ~12–13 ppm). Carbonyl carbons appear at δ 165–170 ppm .
- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 294.3 for C₁₅H₁₁N₃O₂) confirm the molecular weight .
Advanced Research Questions
Q. How can reaction yields be optimized for Suzuki-Miyaura coupling in pyrazole synthesis?
Optimization strategies include:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand-to-metal ratios of 1:1–2:1 .
- Solvent Systems : Degassed DMF/water (1:1) or toluene/ethanol (3:1) to balance solubility and reactivity.
- Temperature Control : Maintaining 80–100°C for 12–24 hours to ensure complete coupling .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water .
Example Data :
| Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF/H₂O | 78 | 95 |
| PdCl₂(dppf) | Toluene/EtOH | 65 | 90 |
Q. How do structural modifications influence biological activity in pyrazole-carboxylic acid analogs?
SAR studies reveal:
- Pyridyl Substitution : The 2-pyridyl group enhances hydrogen bonding with target proteins (e.g., kinases), improving binding affinity .
- Phenyl vs. Alkyl Groups : Aromatic substituents at the 5-position increase lipophilicity, enhancing membrane permeability .
- Carboxylic Acid Position : The 3-carboxylic acid moiety is critical for electrostatic interactions with arginine/lysine residues in enzyme active sites .
Case Study :
Q. How can contradictory spectroscopic data be resolved during structural analysis?
Common discrepancies and solutions:
- Tautomerism in Pyrazole Rings : Dynamic NMR or variable-temperature studies to identify dominant tautomers (e.g., N1 vs. N2 protonation) .
- Impurity Peaks in ¹H NMR : Use of preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate pure fractions .
- Crystallographic Validation : Single-crystal X-ray diffraction to unambiguously confirm the structure (e.g., CCDC deposition for 5-cyclohexyl-2-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid) .
Q. What computational methods support the design of pyrazole-carboxylic acid derivatives?
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., COX-2 or EGFR kinases) .
- DFT Calculations : B3LYP/6-31G(d) level to optimize geometry and calculate electrostatic potential maps for SAR analysis .
- MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100 ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
